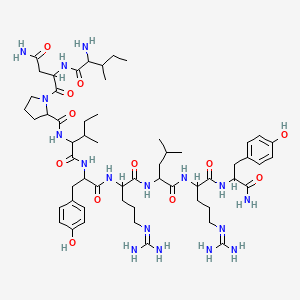
(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)” is a bioactive peptide derived from the larger neuropeptide Y (NPY) sequence. NPY is widely distributed in the central and peripheral nervous systems and plays a crucial role in various physiological processes, including appetite regulation, stress response, and cardiovascular function .
Méthodes De Préparation
Synthetic Routes:: The synthesis of “(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)” typically involves solid-phase peptide synthesis (SPPS). In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support. Protecting groups ensure selective coupling, and deprotection steps allow for elongation. The specific sequence for this peptide is assembled using Fmoc (9-fluorenylmethoxycarbonyl) chemistry .
Reaction Conditions:: The coupling reactions during SPPS utilize reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt). Cleavage from the resin and deprotection of side chains are achieved using trifluoroacetic acid (TFA) or other suitable reagents. Purification involves high-performance liquid chromatography (HPLC) .
Industrial Production:: While research-scale synthesis predominates, industrial production may involve larger-scale SPPS or recombinant expression in microbial systems. due to the peptide’s complexity, industrial production remains limited .
Analyse Des Réactions Chimiques
Reactions:: “(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)” does not undergo significant chemical transformations under physiological conditions. It remains stable and biologically active.
Common Reagents:: Reagents used during synthesis include amino acids, coupling agents (DIC, HOBt), protecting groups, and cleavage agents (TFA). HPLC purification ensures high purity .
Major Products:: The major product is the fully assembled peptide, which retains its native sequence.
Applications De Recherche Scientifique
Chemistry:: Researchers study the peptide’s structure-activity relationships, exploring modifications for enhanced stability or receptor selectivity.
Biology:: “(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)” interacts with NPY receptors (Y1, Y2, Y5) and may modulate neurotransmission, vascular tone, and immune responses .
Medicine:: Studies investigate its potential as a therapeutic agent for obesity, anxiety, and cardiovascular diseases .
Industry:: Limited industrial applications exist due to complexity and low yield.
Mécanisme D'action
The peptide’s effects result from binding to NPY receptors. Activation of Y1 receptors influences food intake, while Y2 receptors affect neurotransmitter release. Y5 receptors play a role in energy homeostasis .
Comparaison Avec Des Composés Similaires
“(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)” is unique due to its specific sequence within the NPY family. Similar compounds include full-length NPY, truncated fragments, and analogs with modified amino acids .
Remember that this peptide’s biological significance extends beyond its chemical structure, impacting various physiological processes
Propriétés
IUPAC Name |
1-[4-amino-2-[(2-amino-3-methylpentanoyl)amino]-4-oxobutanoyl]-N-[1-[[1-[[1-[[1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H91N17O12/c1-7-31(5)45(59)53(84)72-42(29-44(58)77)55(86)74-25-11-14-43(74)52(83)73-46(32(6)8-2)54(85)71-41(28-34-17-21-36(76)22-18-34)51(82)68-38(13-10-24-66-57(63)64)49(80)70-40(26-30(3)4)50(81)67-37(12-9-23-65-56(61)62)48(79)69-39(47(60)78)27-33-15-19-35(75)20-16-33/h15-22,30-32,37-43,45-46,75-76H,7-14,23-29,59H2,1-6H3,(H2,58,77)(H2,60,78)(H,67,81)(H,68,82)(H,69,79)(H,70,80)(H,71,85)(H,72,84)(H,73,83)(H4,61,62,65)(H4,63,64,66) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLONJGQDWUWWLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H91N17O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1206.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum salt](/img/structure/B12109356.png)
![5-Hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12109363.png)




![2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid](/img/structure/B12109399.png)


![3-(3-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B12109419.png)
![1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B12109420.png)
![3-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12109424.png)


